Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate
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Overview
Description
Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . It is a derivative of nicotinic acid and contains a pyrrolidine ring, making it a heterocyclic compound. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate typically involves the reaction of 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and nicotinate moiety allow it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, which are the basis for its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)benzoate
- Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)isonicotinate
- Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)pyridine-3-carboxylate
Uniqueness
Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate is unique due to its specific combination of a methoxy group, a pyrrolidine ring, and a nicotinate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)nicotinate is a synthetic compound that belongs to the class of nicotinic acid derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant research findings.
Pharmacological Properties
This compound exhibits several pharmacological properties that are significant in the context of drug development.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, the structural modifications in nicotinic acid derivatives have been linked to increased cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung Cancer) | TBD |
Similar Derivative | HeLa (Cervical Cancer) | 45.69 |
2. Neuroprotective Effects
The compound has shown promise in neuroprotection, potentially through modulation of neurotransmitter systems and anti-inflammatory pathways. Research indicates that nicotinic acid derivatives can enhance cognitive function and protect against neurodegenerative diseases by reducing oxidative stress.
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into their therapeutic potential.
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of a similar pyrrolidine derivative in a rat model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function, suggesting that the mechanism may involve cholinergic system enhancement.
Case Study 2: Anticancer Activity Against Prostate Cancer
In vitro studies demonstrated that this compound exhibited cytotoxic effects on prostate cancer cell lines, with an IC50 value comparable to established chemotherapeutics. The study highlighted its potential as an adjunct therapy in cancer treatment.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Nicotinic Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and neuroprotection.
- Antioxidant Activity : It may exert antioxidant effects, reducing oxidative stress and inflammation.
- Apoptotic Pathways : Induction of apoptosis in cancer cells through intrinsic and extrinsic pathways has been observed.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 2-methoxy-5-(pyrrolidin-1-ylmethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-17-12-11(13(16)18-2)7-10(8-14-12)9-15-5-3-4-6-15/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
LTJTYVULLTUNBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)CN2CCCC2)C(=O)OC |
Origin of Product |
United States |
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